molecular formula C22H21N5O2 B2715475 (E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-07-8

(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2715475
CAS No.: 725219-07-8
M. Wt: 387.443
InChI Key: HHSJYJHFDFSEJO-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemically synthesized small molecule that has been identified as a potent and selective inhibitor of Receptor Tyrosine Kinases (RTKs), with a primary research focus on its anti-angiogenic and anti-tumor properties. Its mechanism of action involves the highly specific inhibition of key signaling pathways, such as the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathway, which is a critical driver of angiogenesis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8957804/]. By competitively binding to the ATP-binding site of VEGFR-2, this compound effectively blocks downstream signal transduction, leading to the suppression of endothelial cell proliferation, migration, and tube formation. This makes it a valuable pharmacological tool for investigating tumorigenesis and the role of angiogenesis in cancer biology and other pathologies dependent on neovascularization. Recent studies have demonstrated its efficacy in preclinical models, where it significantly inhibited tumor growth and disrupted tumor microvessel density, highlighting its utility as a lead compound for developing novel targeted cancer therapies [https://www.sciencedirect.com/science/article/abs/pii/S0223523422008972]. Its unique [1,2,4]triazolo[1,5-a]pyrimidine scaffold serves as a versatile core for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitor potency and selectivity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-20(21(28)26-17-10-6-7-11-19(17)29-2)18(27-22(25-15)23-14-24-27)13-12-16-8-4-3-5-9-16/h3-14,18H,1-2H3,(H,26,28)(H,23,24,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSJYJHFDFSEJO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.

  • Molecular Formula : C22H21N5O2
  • Molecular Weight : 387.4 g/mol
  • CAS Number : 725219-07-8
PropertyValue
Molecular FormulaC22H21N5O2
Molecular Weight387.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

  • Cell Line Studies :
    • In a study involving human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast), the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, related compounds in the same class showed IC50 values ranging from 0.53 to 13.1 μM against these lines .
  • Mechanism of Action :
    • The compound appears to exert its anticancer effects through multiple mechanisms:
      • Inhibition of ERK Signaling Pathway : Studies indicate that it can inhibit the phosphorylation of key proteins involved in the ERK signaling pathway, which is crucial for cell proliferation and survival .
      • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by regulating apoptosis-related proteins and promoting cell cycle arrest at the G2/M phase .

Other Biological Activities

Apart from its anticancer properties, compounds within the same structural class have demonstrated additional biological activities:

  • Antibacterial and Antiviral Properties : Some derivatives have shown effectiveness against various bacterial strains and viruses, suggesting a broad spectrum of bioactivity .
  • Antiparasitic Effects : Research indicates that related triazolo-pyrimidine compounds possess antiparasitic activity, which could be explored further in drug development .

Case Studies

Several case studies have been documented regarding the biological evaluation of similar compounds:

  • Compound H12 :
    • This derivative demonstrated significant antiproliferative activities with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) against MGC-803 and HCT-116 cells .
    • Mechanistically, it was found to inhibit key signaling pathways involved in cancer progression.
  • Phenylpyrazolo Derivatives :
    • Another study highlighted phenylpyrazolo derivatives that showed dual inhibition of EGFR/VGFR2 with IC50 values ranging from 0.3 to 24 µM in MCF-7 models, indicating potential for multitarget cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Synthesis Efficiency: Yields for triazolopyrimidines vary widely (33–80%), influenced by steric/electronic effects of substituents.
  • Functionalization Strategies: Position 7 is frequently modified with aryl/heteroaryl groups (e.g., isopropylphenyl, trimethoxyphenyl), while position 2 often hosts thioethers or amino groups .
Key Observations:
  • Antibacterial Activity : Benzylthio derivatives () show potency against Enterococcus, suggesting electron-withdrawing groups at position 2 may enhance membrane penetration . The target compound’s styryl group, being hydrophobic, could similarly improve bioavailability.
  • Receptor Targeting : In CB2 ligands (), modifications at position 2 shift activity from partial to inverse agonism, highlighting the scaffold’s versatility in drug design .

Physicochemical Properties

Table 3: Elemental Analysis and Molecular Properties
Compound (Reference) Molecular Formula Molar Mass (g/mol) Elemental Analysis (C/H/N)
Target Compound C₂₄H₂₃N₅O₂ 433.48 (calculated) Not reported
V5 () C₂₇H₂₄FN₅O₃ 485.51 Found: C 66.79; H 4.98; N 14.42
V10 () C₂₇H₂₄BrN₅O₃ 547.42 Found: C 59.35; H 4.43; N 12.82
Compound () C₂₅H₂₃N₅O₃S 473.55 Not reported
Key Observations:
  • Elemental Composition: Analogues like V5 and V10 show minor deviations in elemental analysis, emphasizing the need for rigorous purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.